molecular formula C6H6N2NaO5S B1581021 Sodium 2-Amino-5-nitrobenzenesulfonate CAS No. 30693-53-9

Sodium 2-Amino-5-nitrobenzenesulfonate

Cat. No.: B1581021
CAS No.: 30693-53-9
M. Wt: 241.18 g/mol
InChI Key: VFJSGZNHKDLAFV-UHFFFAOYSA-N
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Description

Sodium 2-Amino-5-nitrobenzenesulfonate is an organic compound with the molecular formula C6H5N2NaO5S and a molecular weight of 240.17 g/mol . It is a sodium salt derivative of 2-amino-5-nitrobenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-Amino-5-nitrobenzenesulfonate typically involves the nitration of 2-aminobenzenesulfonic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-Amino-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-Amino-5-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-Amino-5-nitrobenzenesulfonate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, affecting their activity or function. The nitro and amino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • 2-Amino-3,5-dimethylbenzenesulfonic acid
  • 4-Aminotoluene-3-sulfonic acid
  • 4-Aminobenzene-1,3-disulfonic acid
  • 2-Aminobenzenesulfonic acid
  • 4-Acetamido-2-aminobenzenesulfonic acid
  • 2-Amino-5-methoxybenzenesulfonic acid

Comparison: Sodium 2-Amino-5-nitrobenzenesulfonate is unique due to the presence of both an amino group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to its analogs, it offers a balance of nucleophilic and electrophilic sites, making it versatile for various chemical transformations and applications .

Properties

CAS No.

30693-53-9

Molecular Formula

C6H6N2NaO5S

Molecular Weight

241.18 g/mol

IUPAC Name

sodium;2-amino-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);

InChI Key

VFJSGZNHKDLAFV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na]

Key on ui other cas no.

30693-53-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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